molecular formula C14H21N3O2 B14098711 benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate

benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate

Cat. No.: B14098711
M. Wt: 263.34 g/mol
InChI Key: JVAFWKCKPQHIFL-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a hydrazinylidene propyl chain

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate

InChI

InChI=1S/C14H21N3O2/c1-12(2)17-16-10-6-9-15-14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8,10,12,17H,6,9,11H2,1-2H3,(H,15,18)/b16-10-

InChI Key

JVAFWKCKPQHIFL-YBEGLDIGSA-N

Isomeric SMILES

CC(C)N/N=C\CCNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)NN=CCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate typically involves the reaction of benzyl chloroformate with an appropriate hydrazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Benzyl chloroformate is reacted with isopropyl hydrazine in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is isolated by filtration and purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

Benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog with a similar carbamate structure but lacking the hydrazinylidene propyl chain.

    Benzyl N-(3-hydroxypropyl)carbamate: Another analog with a hydroxypropyl group instead of the hydrazinylidene propyl chain.

Uniqueness

Benzyl N-[(3Z)-3-(propan-2-ylhydrazinylidene)propyl]carbamate is unique due to the presence of the hydrazinylidene propyl chain, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.